N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) is a commonly used amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide assembly. Boc-Phe-OH can be coupled to other protected amino acids using various coupling reagents to form peptide bonds. [, ]
Boc-Phe-OH is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the C-terminus of the growing peptide chain is attached to a solid resin, allowing for the stepwise addition of Boc-protected amino acids. The Boc group is then selectively removed to expose the free amino group for further coupling reactions. Boc-Phe-OH is a popular choice for SPPS due to the mild conditions required for Boc deprotection, minimizing potential side reactions.
Boc-Phe-OH serves as a building block for the synthesis of various peptides with potential therapeutic applications. These peptides can target different diseases and biological processes, including cancer, infections, and neurological disorders. [, ]
Boc-Phe-OH can be used to generate peptides containing specific phenylalanine residues for studying protein-protein interactions. The aromatic side chain of phenylalanine can participate in hydrophobic interactions, hydrogen bonding, and other forces that contribute to protein binding. By incorporating Boc-Phe-OH into peptides, researchers can probe the role of these interactions in protein function. []
Boc-Phe-OH, or N-tert-butoxycarbonyl-L-phenylalanine, is a protected form of the amino acid phenylalanine. Its chemical formula is and it has a molecular weight of 265.31 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating various
Several methods exist for synthesizing Boc-Phe-OH:
Boc-Phe-OH is widely used in:
Interaction studies involving Boc-Phe-OH typically focus on its derivatives or peptides synthesized from it. These studies may assess:
Boc-Phe-OH shares structural similarities with several other compounds, which can be compared based on their properties and applications:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Boc-DL-Phenylalanine | Racemic mixture of phenylalanine | |
Boc-Tyrosine | Contains a hydroxyl group on the aromatic ring | |
Boc-Alanine | Simplest amino acid derivative with no aromatic ring | |
Boc-Leucine | Branched-chain amino acid derivative |
Boc-Phe-OH is unique due to its aromatic side chain which contributes to its hydrophobic properties, making it particularly useful in peptide synthesis aimed at enhancing stability and bioactivity.
The tert-butoxycarbonyl (Boc) protection of phenylalanine represents one of the most fundamental transformations in amino acid chemistry, utilizing di-tert-butyl dicarbonate as the primary reagent [6]. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, functions as a pyrocarbonate that reacts with amines to produce N-tert-butoxycarbonyl derivatives through a well-established mechanism [6]. The reaction proceeds through nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate that subsequently eliminates carbon dioxide and tert-butanol [6].
The mechanistic pathway involves the initial deprotonation of the amino group by a suitable base, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [28]. This process is facilitated by the electron-withdrawing nature of the second carbonyl group, which activates the first carbonyl toward nucleophilic attack [28]. The resulting intermediate undergoes rapid decomposition, liberating carbon dioxide and tert-butanol as byproducts while forming the desired Boc-protected amino acid [6] [28].
Research findings demonstrate that the Boc protection mechanism exhibits high selectivity for primary amino groups over secondary amines, making it particularly suitable for amino acid protection [8]. Studies have shown that the reaction proceeds efficiently under mild conditions, with di-tert-butyl dicarbonate melting at 22-24°C and being readily liquified in water baths at temperatures not exceeding 35°C [1]. The reaction kinetics are significantly influenced by the basicity of the reaction medium, with stronger bases facilitating faster reaction rates [8] [24].
Mechanistic investigations have revealed that the protection efficiency is enhanced when employing 4-dimethylaminopyridine as a catalyst in acetonitrile solution [6]. The catalytic effect of 4-dimethylaminopyridine results from its ability to form a more reactive acylpyridinium intermediate, which exhibits increased electrophilicity compared to the parent di-tert-butyl dicarbonate [28]. This enhanced reactivity translates to shorter reaction times and improved yields, particularly for sterically hindered amino acids [28].
Comprehensive optimization studies have established the critical parameters governing base-catalyzed Boc protection reactions [8] [24]. The choice of base significantly impacts both reaction rate and product yield, with sodium bicarbonate, triethylamine, and diisopropylethylamine representing the most commonly employed basic catalysts . Aqueous sodium bicarbonate systems have demonstrated exceptional effectiveness, providing yields ranging from 90-99% under ambient conditions [6].
Systematic investigations of base equivalents reveal optimal performance when employing 1.2-1.5 equivalents of base relative to the amino acid substrate [26]. Excess base concentrations can lead to undesirable side reactions, including over-acylation and formation of symmetrical carbonates [28]. Studies utilizing sodium hydride as the base have shown that careful control of addition sequence and reaction timing is essential to prevent dianion formation and subsequent decomposition pathways [8].
Temperature optimization studies indicate that Boc protection reactions proceed efficiently at temperatures ranging from 0°C to room temperature [31]. Lower temperatures favor selectivity and minimize side product formation, while slightly elevated temperatures can accelerate sluggish reactions [26]. Research has demonstrated that maintaining reaction temperatures below 25°C prevents thermal decomposition of di-tert-butyl dicarbonate and ensures consistent product quality .
Solvent effects play a crucial role in reaction optimization, with dichloromethane and tetrahydrofuran emerging as preferred media for standard protection protocols . Polar aprotic solvents facilitate base-catalyzed mechanisms by stabilizing ionic intermediates while maintaining substrate solubility [26]. Comparative studies have shown that acetonitrile provides superior results when employing 4-dimethylaminopyridine as the base, achieving yields of 85-95% with reduced reaction times [6].
Reaction Parameter | Optimal Range | Effect on Yield | Reference |
---|---|---|---|
Temperature | 0-25°C | Higher temperatures increase side reactions | [26] |
Base Equivalents | 1.2-1.5 eq | Excess causes over-acylation | [26] [28] |
Reaction Time | 2-4 hours | Extended times may cause decomposition | [31] |
Solvent System | DCM, THF, ACN | Polar aprotic solvents preferred | [6] |
Microwave-assisted methodologies have revolutionized Boc deprotection processes by dramatically reducing reaction times while maintaining excellent conversion rates [10] [11]. The application of microwave irradiation to Boc-phenylalanine deprotection has been demonstrated using potassium phosphate tetrahydrate in methanol, achieving complete deprotection within 10-30 minutes at temperatures ranging from 120-240°C [11]. This represents a significant improvement over conventional thermal methods, which typically require several hours for comparable conversions [11].
The mechanism of microwave-assisted deprotection involves rapid heating that facilitates the thermal decomposition of the Boc group without requiring acidic conditions [12]. Studies have shown that microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and ensuring consistent product quality [10]. The enhanced heating efficiency allows for precise temperature control, which is critical for achieving selective deprotection in the presence of other acid-sensitive functional groups [11].
Research investigations have established optimal microwave conditions for Boc-phenylalanine deprotection, with temperatures of 150°C and residence times of 30 minutes providing quantitative yields [11]. The methodology exhibits excellent substrate scope, accommodating various amino acid derivatives without significant loss of stereochemical integrity [10]. Comparative studies demonstrate that microwave-assisted deprotection proceeds 10-20 times faster than conventional heating methods while maintaining equivalent product purity [11].
Environmental considerations favor microwave-assisted protocols due to their reduced energy consumption and elimination of acidic waste streams [12]. The methodology operates under environmentally friendly conditions, utilizing water as the primary solvent and generating carbon dioxide and isobutene as the only byproducts [12]. This green chemistry approach aligns with modern sustainability requirements while delivering superior synthetic efficiency [12].
Ionic liquid-mediated synthesis has emerged as a sustainable alternative for Boc-phenylalanine preparation, offering unique advantages in terms of reaction rates and environmental impact [13] [16]. Room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids have been successfully employed as both solvent and reactant in peptide synthesis applications [13]. The ionic liquid 1-ethyl-3-methylimidazolium hydroxide serves as an effective medium for neutralizing Boc-protected amino acids, generating clear, nearly colorless liquids at room temperature [13].
Thermophysical property investigations reveal that Boc-phenylalanine ionic liquid exhibits a glass transition temperature of -25°C and maintains liquid characteristics across a broad temperature range [13]. The viscosity measurements indicate values of 71.2 centipoise for the neat ionic liquid, which decreases to 14.7 centipoise when diluted to 80% by weight in dimethylformamide [13]. These properties make ionic liquid-mediated systems particularly suitable for continuous processing applications [13].
The application of distinctive coupling reagent N,N'-diethylene-N''-2-chloroethyl thiophosphoramide in Boc-amino acid ionic liquids has demonstrated enhanced amide formation without requiring additional base [16]. This methodology achieves satisfactory dipeptide yields within 15 minutes, representing a significant advancement in green peptide synthesis [16]. The ionic liquid medium provides both reaction environment and coupling enhancement, eliminating the need for traditional organic solvents [13] [16].
The integration of Boc-phenylalanine into solid-phase peptide synthesis represents a cornerstone of industrial peptide manufacturing [15] [17]. Automated solid-phase peptide synthesizers have enabled large-scale production of Boc-phenylalanine-containing peptides using resins functionalized with hydroxymethylphenoxy groups . The methodology employs standard Boc/benzyl protection schemes, where Boc groups provide temporary protection of amino termini while benzyl-based groups offer permanent side chain protection [15].
Industrial SPPS processes utilize microporous copoly(styrene-1% divinylbenzene) supports that provide optimal swelling characteristics and mechanical stability [17]. Research has demonstrated that microporous polystyrene substrates deliver superior results compared to macroporous alternatives, with two 30-minute couplings of Boc-amino acids per cycle yielding optimal product purity [17]. The continuous-flow adaptation of SPPS has achieved 99.3% purity for model tetrapeptides within approximately 4 hours [17].
The coupling methodology employs preformed symmetric anhydrides that are conserved through recycling, enhancing economic efficiency while maintaining coupling effectiveness [17]. Quantitative analysis using reverse-phase high-pressure liquid chromatography enables rapid assessment of reaction progress within 20 minutes [17]. This analytical capability facilitates real-time optimization of coupling conditions and ensures consistent product quality throughout large-scale syntheses [17].
Industrial implementations have successfully scaled Boc-phenylalanine synthesis to 150-kilogram batches using asymmetric hydrogenation approaches [20] [23]. The seven-step synthetic route incorporates Boc protection as a critical step, with the final product meeting pharmaceutical intermediate specifications [20]. The methodology demonstrates excellent reproducibility and has been validated for routine manufacturing applications [23].
Continuous flow manufacturing has transformed Boc-phenylalanine production by enabling precise control of reaction parameters and improving process safety [18] [19]. Flow reactor technology allows for temperatures exceeding solvent boiling points through the use of back-pressure regulators, facilitating thermal deprotection reactions that would be impractical under batch conditions [19]. Stainless steel coil reactors capable of withstanding temperatures up to 250°C have been employed for high-temperature Boc deprotection processes [19].
The continuous flow approach achieves space-time yields of 930.73 grams per liter per day for Boc-amino acid processing, representing a significant improvement over traditional batch methodologies [18]. Residence times ranging from 10-60 minutes provide complete conversion while minimizing thermal degradation [18] [19]. The methodology demonstrates excellent scalability, with successful implementation ranging from laboratory scale to multi-kilogram production levels [18].
Process optimization studies have established optimal flow conditions for Boc-phenylalanine synthesis and deprotection [19] [21]. Thermal deprotection in acetonitrile at temperatures of 200-240°C achieves quantitative yields within minutes without requiring acidic catalysts [21]. The elimination of acid-mediated deprotection reduces waste generation and simplifies downstream processing [19] [21].
Real-time monitoring using flow infrared spectroscopy enables continuous assessment of reaction progress and carbon dioxide evolution [19]. This analytical capability facilitates automatic process control and ensures consistent product quality throughout extended production campaigns [19]. The integration of automated monitoring systems reduces operator intervention requirements while maintaining optimal reaction conditions [26].
Manufacturing Parameter | Optimal Conditions | Performance Metrics | Reference |
---|---|---|---|
Temperature Range | 100-250°C | 95% conversion in 10 min | [18] [19] |
Residence Time | 10-60 minutes | Space-time yield: 930.73 g·L⁻¹·day⁻¹ | [18] |
Pressure Control | Back-pressure regulation | Enables high-temperature processing | [19] |
Monitoring System | Flow-IR spectroscopy | Real-time reaction monitoring | [19] |
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